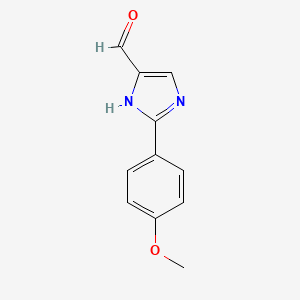
3-Chloro-6-iodo-4-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-iodo-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-4-methylpyridazine can be achieved through several methods. One common approach involves the halogenation of 4-methylpyridazine. The process typically starts with the chlorination of 4-methylpyridazine to form 3-chloro-4-methylpyridazine. This intermediate is then subjected to iodination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of halogenation and pyridazine chemistry can be applied to scale up the synthesis for industrial purposes. This would involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-iodo-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Coupling Products: Aryl or alkyl-substituted pyridazines are typical products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
3-Chloro-6-iodo-4-methylpyridazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the synthesis of kinase inhibitors for treating autoimmune and inflammatory diseases.
Material Science: It can be used in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit p38MAP kinase, which plays a role in inflammatory responses . The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the iodine atom and has different reactivity and applications.
3,6-Dichloro-4-methylpyridazine: Contains two chlorine atoms instead of chlorine and iodine, leading to different chemical properties.
3-Chloro-6-iodopyridazine:
Uniqueness
3-Chloro-6-iodo-4-methylpyridazine is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical transformations. The methyl group also contributes to its distinct reactivity compared to other pyridazine derivatives.
Propiedades
Fórmula molecular |
C5H4ClIN2 |
|---|---|
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
3-chloro-6-iodo-4-methylpyridazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 |
Clave InChI |
QMNNRFZYAOIWDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)



![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)


![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

